molecular formula C14H11ClF3NO2 B15131321 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole

Cat. No.: B15131321
M. Wt: 317.69 g/mol
InChI Key: RBPLFMZCNBNACJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole is a high-value chemical building block designed for pharmaceutical research and development. Its primary research application is as a key synthetic intermediate in the discovery of novel Farnesoid X Receptor (FXR) modulators. FXR is a nuclear hormone receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, making it a prominent therapeutic target for metabolic conditions such as non-alcoholic steatohepatitis (NASH), primary biliary cholangitis, and type 2 diabetes. The reactive chloromethyl group on the isoxazole core is a crucial functional handle that allows researchers to efficiently link this fragment to various pharmacophores through ether bond formation, enabling the creation of extensive chemical libraries for structure-activity relationship (SAR) studies. This compound is part of a class of isoxazole derivatives that have been extensively investigated in patent literature for their efficacy in modulating receptor activity. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H11ClF3NO2

Molecular Weight

317.69 g/mol

IUPAC Name

4-(chloromethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazole

InChI

InChI=1S/C14H11ClF3NO2/c15-7-10-12(19-21-13(10)8-5-6-8)9-3-1-2-4-11(9)20-14(16,17)18/h1-4,8H,5-7H2

InChI Key

RBPLFMZCNBNACJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the isoxazole ring or other functional groups.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group with an amine would yield an amine derivative of the compound.

Scientific Research Applications

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to enzymes and receptors, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole
  • Molecular Formula: C₁₁H₈BrF₃NO₂ (MW: 329.09 g/mol) .
  • Key Differences : Bromine replaces chlorine at the methyl position. This substitution increases molecular weight and alters reactivity; bromine is a better leaving group in nucleophilic substitutions (e.g., Suzuki couplings or alkylation reactions) .
  • Applications : Used as an intermediate in synthesizing FXR (farnesoid X receptor) modulators, similar to the chloro analog .
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole
  • Molecular Formula: C₁₁H₉ClFNO (MW: 225.65 g/mol) .
  • Key Differences: Lacks the cyclopropyl and trifluoromethoxy groups. The 4-fluorophenyl group is less electron-withdrawing than trifluoromethoxy, affecting electronic properties .

Aryl-Substituted Isoxazoles

4-(4-Chlorophenyl)-5-methyl-3-(4-(quinolin-2-ylmethoxy)phenyl)isoxazole (Compound 34)
  • Molecular Formula : C₂₆H₂₀ClN₃O₂ (MW: 449.91 g/mol) .
  • Key Differences: Features a quinolinylmethoxy group introduced via nucleophilic substitution at the chloromethyl position. The melting point (164.7–165.8°C) suggests higher crystallinity compared to the target compound (predicted boiling point: 365.6°C) .
4-(1-((5-((2,6-dimethylphenoxy)methyl)-3-isoxazolyl)carbonyl)-4-piperidinyl)pyridine
  • The 2,6-dimethylphenoxy group introduces steric bulk, contrasting with the trifluoromethoxy group’s electronic effects .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Boiling Point (°C)
4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole C₁₄H₁₁ClF₃NO₂ 317.69 ClCH₂, cyclopropyl, CF₃O-Ph 365.6
4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole C₁₁H₈BrF₃NO₂ 329.09 BrCH₂, cyclopropyl, CF₃O-Ph N/A
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole C₁₁H₉ClFNO 225.65 ClCH₂, 4-F-Ph, methyl N/A

Biological Activity

4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole, identified by its CAS number 1952348-17-2, is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes an isoxazole ring, a cyclopropyl group, and a trifluoromethoxy-substituted phenyl moiety. Its molecular formula is C13H12ClF3N2O, and it exhibits a purity of over 99% in commercial preparations . The presence of the chloromethyl and trifluoromethoxy groups suggests potential reactivity and biological interactions that warrant investigation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole. For instance, derivatives of isoxazole have shown cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • A549 (lung carcinoma)
  • U-937 (human acute monocytic leukemia)

In one study, certain isoxazole derivatives demonstrated IC50 values ranging from 0.12 to 2.78 µM against these cell lines, indicating significant antiproliferative activity compared to standard chemotherapeutic agents like doxorubicin .

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Flow cytometry assays revealed that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. This effect is often associated with increased expression of pro-apoptotic proteins such as p53 and activation of caspases .
  • Cell Cycle Arrest : Some studies suggest that isoxazole derivatives can cause cell cycle arrest at various phases, further inhibiting cancer cell proliferation.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence regarding other biological activities:

  • Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit moderate antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Some derivatives may possess anti-inflammatory properties, although specific data for 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole remains limited.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings related to its cytotoxic effects:

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-70.65Apoptosis induction
BA5491.50Cell cycle arrest
CU-9372.41Pro-apoptotic signaling

In Vivo Studies

While in vitro studies provide preliminary insights into the efficacy of 4-(Chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole, further in vivo studies are necessary to assess its therapeutic potential and safety profile. Current research has not yet established comprehensive data on its pharmacokinetics or toxicity in animal models.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 4-(chloromethyl)-5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole?

  • Methodology : The compound can be synthesized via chlorination of preformed isoxazole intermediates. For example, N-chlorosuccinimide (NCS) in dichloromethane (DCM) with catalytic DMF under mild stirring (4–5 hours at room temperature) is effective for introducing the chloromethyl group . Alternative routes involve cyclization of oxime intermediates derived from substituted benzaldehydes, followed by chlorination with reagents like PCl₅ . Yield optimization requires precise stoichiometric ratios (e.g., 2 mmol NCS per 2 mmol substrate) and purification via hot ethanol recrystallization.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR resolve substituent positions (e.g., cyclopropyl protons at δ ~1.2–1.5 ppm, trifluoromethoxy groups at δ ~145–150 ppm in 13C^{13}C) .
  • FT-IR : Key absorption bands include C-Cl stretches (~650–750 cm1^{-1}) and isoxazole ring vibrations (~1600 cm1^{-1}) .
  • HRMS : Accurately determines molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H12_{12}ClF3_3NO2_2: calculated 340.0524) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the electrophilic substitution of the isoxazole core?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects of substituents. For example, the electron-withdrawing trifluoromethoxy group at the 3-position directs chlorination to the 4-(chloromethyl) position via resonance stabilization of transition states . Comparative Mulliken charge analysis of isoxazole carbons helps identify reactive sites.

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodology :

  • Batch Consistency Checks : Compare 1H^1H-NMR integrals for cyclopropyl protons (should integrate to 4H). Discrepancies may indicate incomplete cyclopropanation or byproduct formation .
  • X-ray Crystallography : Resolves ambiguous NOE correlations (e.g., confirming the spatial arrangement of the 2-(trifluoromethoxy)phenyl group) .
  • Elemental Analysis : Verify experimental vs. theoretical C/H/N ratios (e.g., C: 69.48% observed vs. 69.20% calculated) to detect impurities .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) impact biological activity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl) and test against bacterial/fungal strains. For example, cyclopropyl enhances lipophilicity, improving membrane permeability in antibacterial assays .
  • LogP Measurements : Compare partition coefficients to correlate substituent hydrophobicity with bioactivity .

Q. What role does the trifluoromethoxy group play in metabolic stability?

  • Methodology :

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoromethoxy group resists oxidative metabolism due to strong C-F bonds, enhancing half-life .
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots .

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